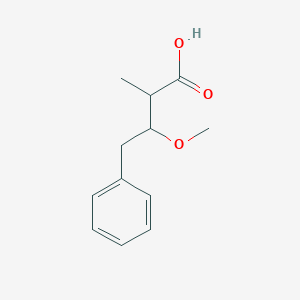

2-Methyl-3-methoxy-4-phenylbutyric acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-methoxy-2-methyl-4-phenylbutanoic acid |

InChI |

InChI=1S/C12H16O3/c1-9(12(13)14)11(15-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) |

InChI Key |

BWVGRRPSIBTFCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC1=CC=CC=C1)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Methoxy 4 Phenylbutyric Acid and Its Analogues

De Novo Synthesis Approaches for 2-Methyl-3-methoxy-4-phenylbutyric Acid

The creation of this compound from basic chemical units, known as de novo synthesis, requires carefully planned multi-step reaction sequences to build the molecule with the correct spatial arrangement of its atoms.

Multi-step Reaction Sequences for Stereoselective Synthesis

Formation of the Phenylbutanone Backbone: A foundational step would be the creation of a 4-phenylbutan-2-one skeleton. This can be achieved through various classical carbon-carbon bond-forming reactions.

Introduction of the Methoxy (B1213986) Group: Following the establishment of the backbone, a methoxy group is introduced at the C3 position. This could potentially be accomplished through reactions like methoxylation of an enolate or an enol ether intermediate derived from the phenylbutanone precursor.

Stereoselective Methylation: The introduction of the methyl group at the C2 position with control over the stereochemistry is critical to obtain the desired erythro configuration. This can be a challenging step, often requiring the use of chiral auxiliaries or stereoselective enolate alkylation methods.

Oxidation to the Carboxylic Acid: The final step would involve the oxidation of the keto-group to a carboxylic acid.

An alternative strategy for a related structure, threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid, utilizes the addition of trimethylsilylcyanide (TMSCN) to chiral acetals derived from Z-L- and Z-D-phenylalaninal. rsc.org This highlights the use of chiral templates to control stereochemistry, a principle that could be adapted for the synthesis of MMPB.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and selectivity of each synthetic step are highly dependent on the reaction conditions and the choice of reagents. Key parameters that are typically optimized include:

| Parameter | Considerations for Optimization |

| Solvent | The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates and stereoselectivity. |

| Temperature | Reactions are often conducted at specific temperatures to control the formation of kinetic versus thermodynamic products and to minimize side reactions. |

| Catalyst | The choice of catalyst, such as a Lewis acid or a transition metal complex, can be crucial for achieving high yields and stereoselectivity. nih.gov |

| Reagents | The selection of specific reagents, for instance, the type of base for deprotonation or the alkylating agent, directly impacts the outcome of the reaction. |

| Reaction Time | Monitoring the reaction progress allows for quenching at the optimal time to maximize product yield and minimize degradation. |

For instance, in the synthesis of related phenylbutyric acid derivatives, the use of catalysts like aluminum chloride has been noted. nih.gov The purification of the final product often involves techniques such as vacuum distillation and recrystallization to achieve high purity. nih.gov

Synthesis of Isotopically Labeled this compound (e.g., d3-MMPB)

Isotopically labeled MMPB, particularly the d3-MMPB variant where the three hydrogen atoms of the methoxy group are replaced by deuterium (B1214612), is invaluable as an internal standard in quantitative mass spectrometry-based analyses. nih.govnih.gov

Deuteration Strategies and Specific Labeling

The introduction of the deuterated methoxy group is the central challenge in the synthesis of d3-MMPB. The most common strategy involves the use of a deuterated methylating agent to introduce the -OCD₃ group.

Several deuterated reagents are available for this purpose:

[D₃]Methyl Iodide (CD₃I): This is a widely used reagent for introducing a trideuteromethyl group through nucleophilic substitution reactions. nih.gov

[D₄]Methanol (CD₃OD): As an inexpensive and accessible source of the CD₃ group, deuterated methanol (B129727) can be used directly or as a precursor to other deuteromethylating agents. nih.gov

Other Deuterated Reagents: A variety of other reagents, such as deuterated Grignard reagents (e.g., CD₃MgBr) and deuterated dimethyl sulfate, can also be employed for site-specific deuteration. nih.gov

The synthesis would likely proceed through a similar multi-step sequence as the unlabeled compound, with the key difference being the use of a deuterated methylating agent in the methoxy group formation step. For example, a precursor alcohol could be deprotonated and then reacted with CD₃I to form the deuterated ether linkage.

Isotopic Purity and Enrichment Considerations

For its use as an internal standard, high isotopic purity of d3-MMPB is essential to ensure accurate quantification. The isotopic enrichment of the final product is primarily dependent on the isotopic purity of the deuterated reagent used. Commercially available deuterated reagents typically have high isotopic enrichment (e.g., >99 atom % D).

Mass spectrometry is the primary technique used to confirm the isotopic purity of the synthesized d3-MMPB. The mass spectrum will show a molecular ion peak shifted by +3 mass units compared to the unlabeled MMPB, and the absence of significant signals at the mass of the unlabeled or partially deuterated species confirms high isotopic enrichment.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of MMPB allows for the exploration of structure-activity relationships and the development of new chemical probes or standards. A study by Mimori et al. describes the synthesis of various methoxy-substituted 4-phenylbutyric acid derivatives to evaluate their chemical chaperone activity. researchgate.net

The general synthetic scheme for these analogues often starts with a substituted benzaldehyde (B42025), which undergoes a series of reactions to build the butyric acid side chain. Common synthetic transformations include:

Wittig or Horner-Wadsworth-Emmons reactions: To extend the carbon chain from the aldehyde.

Reduction of double bonds: Typically through catalytic hydrogenation.

Conversion of functional groups: For example, oxidation of an alcohol or aldehyde to a carboxylic acid.

By starting with different substituted phenyl precursors, a wide variety of analogues with modifications on the phenyl ring can be synthesized. Further modifications to the butyric acid chain, such as altering the position of the methyl or methoxy groups, would require more complex, tailored synthetic routes.

Modification of the Phenyl Moiety

The phenyl group is a common target for modification to explore the impact of electronic and steric effects on the properties of the parent compound. Synthetic strategies typically involve the use of substituted starting materials or the application of aromatic substitution reactions.

A general approach to synthesizing analogues with a modified phenyl ring starts with a substituted benzaldehyde. For instance, a methoxy-substituted benzaldehyde can be used as a precursor. The synthesis of 4-(4-methoxyphenyl)butanoic acid has been reported, which can serve as a foundational structure for further elaboration. internationaljournalssrg.org One common method involves the aldol (B89426) condensation of a substituted benzaldehyde with a ketone or ester enolate, followed by reduction and further functional group manipulations.

Another versatile method for introducing a variety of substituents on the phenyl ring is through palladium-mediated cross-coupling reactions. For example, a halogenated phenyl derivative of the butyric acid core can be coupled with various organometallic reagents (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling) to introduce alkyl, aryl, or other functional groups. The synthesis of 5-substituted 3-(4-methoxyphenyl)-4(1H)-quinolones from a triflate precursor demonstrates the feasibility of such late-stage modifications on a related scaffold. nih.gov

Table 1: Examples of Synthesized Analogues with Phenyl Moiety Modifications

| Analogue Name | Starting Material/Key Reaction | Reference |

| 4-(4-Methoxyphenyl)butanoic acid | 4-Methoxybenzaldehyde | internationaljournalssrg.org |

| 5-Vinyl-3-(4-methoxyphenyl)-4(1H)-quinolone | Stille coupling | nih.gov |

| 5-Phenyl-3-(4-methoxyphenyl)-4(1H)-quinolone | Suzuki coupling | nih.gov |

Alterations of the Butyric Acid Backbone

Modifications to the butyric acid backbone, including the methyl group at the C2 position and other substituents, are crucial for creating a diverse library of analogues. These alterations can be achieved through various synthetic routes, often employing stereoselective methods to control the configuration of the chiral centers.

The introduction of the methyl group at the C2 position can be accomplished through the alkylation of an appropriate enolate. For instance, the enolate of a 3-methoxy-4-phenylbutanoic acid ester can be treated with methyl iodide to introduce the C2 methyl group. The stereoselectivity of this addition can be influenced by the choice of chiral auxiliaries or catalysts.

The synthesis of analogues with different alkyl groups at the C2 position can be achieved by using different alkyl halides in the alkylation step. For example, using ethyl iodide or propyl bromide would yield the corresponding 2-ethyl or 2-propyl analogues.

Furthermore, the introduction of other functional groups on the backbone is a key strategy. The asymmetric synthesis of (2S,3S)-3-N-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid highlights a method for incorporating both amino and hydroxyl groups with high stereocontrol, starting from methyl 4-phenyl-2-chloro-3-oxobutyrate and utilizing an asymmetric hydrogenation with a Ru-BINAP catalyst. internationaljournalssrg.org While this example introduces different functionalities, the underlying principles of stereoselective reduction and functional group interconversion are applicable to the synthesis of analogues of this compound.

Table 2: Examples of Potential Alterations to the Butyric Acid Backbone

| Modification | Proposed Synthetic Approach | Key Intermediate |

| Replacement of C2-methyl with ethyl | Alkylation of a 3-methoxy-4-phenylbutanoate ester enolate with ethyl iodide | 3-Methoxy-4-phenylbutanoate ester |

| Introduction of a hydroxyl group at C2 | Stereoselective hydroxylation of an enolate | Silyl enol ether of a 3-methoxy-4-phenylbutanoate ester |

| Introduction of an amino group at C3 | Reductive amination of a 3-oxo-4-phenylbutanoate derivative | 3-Oxo-4-phenylbutanoate ester |

Variations in the Methoxy Group

Varying the methoxy group at the C3 position allows for the exploration of the role of this substituent's size and electronic properties. The synthesis of analogues with different alkoxy groups can be achieved by O-alkylation of a corresponding C3-hydroxy precursor.

A general route would involve the stereoselective reduction of a 3-oxo-4-phenylbutyric acid derivative to the corresponding 3-hydroxy compound. The resulting secondary alcohol can then be alkylated using a variety of alkyl halides or other alkylating agents under basic conditions (e.g., Williamson ether synthesis with sodium hydride and an alkyl halide). For example, using ethyl iodide, propyl iodide, or benzyl (B1604629) bromide would yield the corresponding 3-ethoxy, 3-propoxy, or 3-benzyloxy analogues.

The synthesis of (S)-2-methoxy-3-phenylpropanoic acid from L-3-phenyllactic acid via selective methylation of the hydroxyl group using sodium hydride and an excess of methyl iodide provides a relevant precedent for this type of transformation. nih.gov This method can be adapted to introduce a range of alkoxy groups onto the 3-hydroxy-2-methyl-4-phenylbutyric acid scaffold.

Table 3: Examples of Potential Variations in the Methoxy Group

| Analogue Name | Synthetic Approach | Reagents |

| 2-Methyl-3-ethoxy-4-phenylbutyric acid | O-alkylation of a 3-hydroxy precursor | Ethyl iodide, Sodium hydride |

| 2-Methyl-3-propoxy-4-phenylbutyric acid | O-alkylation of a 3-hydroxy precursor | Propyl iodide, Sodium hydride |

| 2-Methyl-3-benzyloxy-4-phenylbutyric acid | O-alkylation of a 3-hydroxy precursor | Benzyl bromide, Sodium hydride |

Mechanistic Investigations of 2 Methyl 3 Methoxy 4 Phenylbutyric Acid Formation

Oxidative Cleavage Pathways of Adda Moieties to 2-Methyl-3-methoxy-4-phenylbutyric Acid

The formation of this compound (MMPB) is achieved through the oxidative cleavage of the unique C20 amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda). nih.gov The Adda moiety is a characteristic component of all variants of microcystins (MCs) and nodularins. researchgate.netpurdue.edu Its distinctive structure, particularly the conjugated diene system at the C4-C5 and C6-C7 positions, is the target for oxidative attack. purdue.eduresearchgate.net This cleavage breaks down the complex cyclic peptide structure of the parent toxin, releasing the stable MMPB fragment, which can then be quantified to determine the total concentration of microcystins in a sample. researchgate.netnih.gov

Permanganate-Periodate Oxidation Mechanisms

A widely employed method for the generation of MMPB from the Adda moiety involves a two-step oxidation process using potassium permanganate (B83412) (KMnO₄) and sodium periodate (B1199274) (NaIO₄). nih.gov This chemical degradation strategy specifically targets the double bonds within the Adda side chain. researchgate.net

The proposed mechanism proceeds as follows:

Permanganate Action : Potassium permanganate acts as the initial and primary oxidant. It attacks the conjugated diene system of the Adda residue. This leads to the hydroxylation of the double bonds, forming an unstable intermediate diol.

Periodate Cleavage : Sodium periodate then cleaves the vicinal diols formed in the first step. This oxidative cleavage breaks the carbon-carbon bonds of the original diene system.

This concerted oxidative process results in the fragmentation of the Adda side chain, ultimately yielding the stable carboxylic acid, this compound. nih.govresearchgate.net The presence of sufficient periodate is crucial for the successful formation of MMPB. nih.gov The reaction effectively liberates MMPB from the cyclic peptide structure of the microcystin (B8822318).

Ozonolysis Processes for this compound Generation

Ozonolysis represents an alternative and effective method for transforming microcystins into MMPB. rsc.org This process utilizes ozone (O₃) as a powerful oxidizing agent to cleave the carbon-carbon double bonds in the Adda moiety. The reaction can be carried out at ambient room temperature and is considered a rapid and green method as it avoids the use of heavy metal oxidants and does not produce secondary pollution. rsc.org

The mechanism of ozonolysis involves the following key steps:

Ozone Addition : The ozone molecule adds across the double bonds of the conjugated diene in the Adda residue, forming a primary ozonide (molozonide).

Rearrangement : This unstable intermediate rapidly rearranges to form a more stable secondary ozonide.

Workup : The ozonide is then worked up under oxidative conditions to yield the desired carboxylic acid product, MMPB.

This ozonation process has been successfully developed into a quantitative analytical method for determining total microcystin concentrations in water samples. rsc.org

Other Chemical Oxidation Methods

While permanganate-periodate and ozonolysis are the most prominently documented and studied methods for the controlled oxidation of the Adda moiety to produce MMPB for analytical purposes, other strong oxidizing agents could theoretically achieve this transformation. However, the literature specifically detailing alternative, well-developed methods for the express purpose of MMPB generation is less extensive. The selection of an oxidant is critical to ensure efficient and specific cleavage of the diene system without causing unwanted side reactions or degradation of the target MMPB product. The permanganate-periodate and ozone-based methods have been optimized to provide high and stable yields of MMPB, making them the preferred choice in analytical chemistry. nih.govrsc.org

Kinetic Studies of this compound Production

Kinetic studies of the formation of MMPB from microcystins, particularly using the permanganate-periodate method, have provided valuable insights into the reaction's controlling factors. nih.gov Understanding the reaction kinetics is essential for optimizing analytical methods to ensure a high and consistent yield of MMPB. nih.gov

Influence of Reactant Concentrations

The rate of MMPB production is directly influenced by the concentrations of the reactants. Specifically, the reaction is first order with respect to permanganate and first order with respect to the microcystin (MC-LR). nih.gov

This relationship can be described by the following rate law: Rate = k[Permanganate][MC-LR]

Where:

k is the second-order rate constant.

[Permanganate] is the concentration of permanganate.

[MC-LR] is the concentration of microcystin-LR.

Therefore, increasing the concentration of the oxidant (permanganate) can accelerate the rate of MMPB formation. nih.gov It is also noted that a sufficient amount of periodate must be present to drive the reaction towards the desired product. nih.gov

Effect of Temperature and pH on Reaction Rates

Temperature and pH are critical parameters that significantly affect the rate of MMPB production.

Temperature: Increasing the reaction temperature accelerates the rate of MMPB formation. nih.gov A kinetic study determined the second-order rate constant at various temperatures, showing a clear trend of increasing reaction velocity with higher temperatures. The activation energy for the oxidation of MC-LR was calculated to be 24.44 kJ/mol. nih.gov

Effect of Temperature on the Rate Constant for MMPB Formation

| Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| 10 | 0.66 |

| 20 | 0.98 |

| 30 | 1.35 |

This table displays the second-order rate constants for the permanganate-periodate oxidation of MC-LR at different temperatures, as reported in a kinetic study. nih.gov

pH: The pH of the reaction medium also has a marked effect on the reaction rate. The initial rate of reaction is higher under alkaline (basic) and neutral conditions compared to acidic conditions. nih.gov However, under alkaline and neutral pH, the reaction rate tends to decrease more rapidly over time than it does under weakly acidic conditions. nih.gov This suggests a complex relationship between pH and the stability of reactants or intermediates. Optimizing the pH is a key consideration for achieving a high and stable yield of MMPB. nih.gov

Reaction Order Determination

Specifically, the reaction is:

First order with respect to the concentration of permanganate. nih.gov

First order with respect to the concentration of MC-LR. nih.gov

The second-order rate constant for this reaction has been observed to range from 0.66 to 1.35 M⁻¹s⁻¹ at temperatures between 10 and 30°C. nih.gov The activation energy for the reaction was calculated to be 24.44 kJ/mol. nih.gov

Reaction Yields and Efficiency of this compound Formation

The yield and efficiency of this compound formation are critical for the accurate quantification of total microcystins. Research has focused on optimizing the reaction conditions to ensure a high and stable yield of MMPB. nih.gov Under certain improved oxidation conditions, a stable MMPB yield of approximately 35% has been reported for both water and sediment samples. researchgate.net

Factors Affecting Conversion Rates

Several factors significantly influence the rate of conversion of microcystins to this compound.

Reactant Concentration: The rate of MMPB production can be accelerated by increasing the concentration of the oxidant, specifically permanganate. nih.gov Studies have shown that the yield of MMPB increases with higher initial permanganate concentrations. researchgate.net The highest concentration of MMPB was achieved when the initial permanganate concentration was 50 mM or greater. researchgate.net

Temperature: Increasing the reaction temperature also leads to an accelerated rate of MMPB production. nih.gov

pH: The pH of the reaction medium has a notable effect on the initial reaction rate. The initial rate of MMPB formation is higher under alkaline and neutral conditions compared to acidic conditions. nih.gov However, the rate under alkaline and neutral conditions tends to decrease more rapidly than under acidic conditions, with the exception of weakly acidic environments. nih.gov

Table 1: Influence of Initial Permanganate Concentration on MMPB Yield

| Initial KMnO₄ Concentration (mM) | Relative MMPB Yield |

| 6.33 | Low |

| 12.66 | Moderate |

| 25.32 | High |

| 50.63 | Very High |

| 63.29 | Very High |

This table is illustrative, based on the finding that the yield of MMPB increases with the initial permanganate concentration, with the highest yields observed at concentrations ≥50 mM. researchgate.net

Stoichiometric Considerations

The stoichiometry of the reaction plays a crucial role in the efficient formation of this compound. The oxidation process involves a combination of potassium permanganate (KMnO₄) and sodium periodate (NaIO₄). researchgate.net While permanganate is a primary oxidant, the presence of a sufficient amount of periodate is necessary for the formation of MMPB. nih.gov

The Lemieux-von Rudloff oxidation, a common method employed for this conversion, utilizes a catalytic amount of permanganate which is continuously regenerated by the stoichiometric oxidant, periodate. This process cleaves the double bonds within the Adda moiety of the microcystin molecule. The precise stoichiometric ratios to maximize MMPB yield are a key aspect of method development for total microcystin analysis.

Stereochemical Considerations in 2 Methyl 3 Methoxy 4 Phenylbutyric Acid Chemistry

Chiral Centers and Enantiomeric Forms of 2-Methyl-3-methoxy-4-phenylbutyric Acid

This compound possesses two chiral centers, located at the C2 and C3 positions of the butanoic acid chain. nih.gov The C2 carbon is bonded to a hydrogen atom, a methyl group, a carboxyl group, and the rest of the carbon chain. The C3 carbon is bonded to a hydrogen atom, a methoxy (B1213986) group, a benzyl (B1604629) group, and the C2 carbon.

The presence of two distinct chiral centers means that the molecule can exist as a total of four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is diastereomeric. The pairs of diastereomers are classified using the erythro and threo nomenclature to describe the relative stereochemistry of the substituents at the C2 and C3 positions.

Erythro isomers : The substituents on the C2-C3 bond are on opposite sides when drawn in a Fischer projection. This corresponds to a syn relationship.

Threo isomers : The substituents on the C2-C3 bond are on the same side in a Fischer projection. This corresponds to an anti relationship.

Each of these diastereomers (erythro and threo) exists as a pair of enantiomers ((2R,3S) and (2S,3R) for one diastereomer, and (2R,3R) and (2S,3S) for the other). For instance, one specific erythro isomer is designated as (2R,3S)-2-methyl-4-phenyl-3-methoxybutanoic acid.

Table 1: Stereoisomers of this compound

| Stereoisomer Type | Specific Configuration | Relationship |

| Erythro | (2R, 3S) | Enantiomer of (2S, 3R) |

| Erythro | (2S, 3R) | Enantiomer of (2R, 3S) |

| Threo | (2R, 3R) | Enantiomer of (2S, 3S) |

| Threo | (2S, 3S) | Enantiomer of (2R, 3R) |

Note: The erythro pair are diastereomers of the threo pair.

Stereocontrol in Synthetic Routes to this compound

Achieving stereocontrol in the synthesis of this compound is a significant challenge that requires carefully designed synthetic strategies. The goal is to selectively produce a single desired stereoisomer out of the four possibilities. This is typically accomplished through asymmetric synthesis, which employs chiral starting materials, reagents, or catalysts to influence the stereochemical outcome of a reaction.

Key strategies for stereocontrol include:

Chiral Pool Synthesis : This approach utilizes readily available enantiopure starting materials that already contain one or more of the required stereocenters.

Chiral Auxiliaries : A chiral auxiliary is a temporary molecular scaffold that is attached to the substrate. It directs the stereochemical course of a reaction before being cleaved to yield the enantiopure product.

Asymmetric Catalysis : This method uses a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to generate a large quantity of an enantiomerically enriched product.

For this compound, synthetic routes often involve the stereoselective creation of the C2-C3 bond, for example, through an aldol-type reaction or the alkylation of an enolate, where stereocontrol is paramount.

Diastereoselective Formation of this compound (e.g., erythro-isomer)

The diastereoselective formation of a specific isomer, such as the erythro-isomer of this compound, is a common objective in its synthesis. spectrumchemical.com This is often achieved in reactions that form the C2-C3 bond, such as the nucleophilic addition of an enolate to an aldehyde. The stereochemical outcome of such additions can often be predicted and controlled.

The Felkin-Anh model is a widely used principle for predicting the stereochemistry of nucleophilic attacks on carbonyl groups adjacent to a stereocenter. openochem.orgyoutube.com This model helps in designing reactions that favor the formation of one diastereomer over the other.

According to the Felkin-Anh model:

The largest group (L) on the alpha-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance.

The incoming nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°). openochem.orgyoutube.com

The attack occurs from the face opposite the largest group, preferentially passing the smallest group (S) rather than the medium-sized group (M). openochem.org

In the synthesis of this compound, a key step could involve the reaction of a propionate (B1217596) enolate (the nucleophile) with an appropriate phenylacetaldehyde (B1677652) derivative. By carefully selecting the reagents and reaction conditions to align with the principles of the Felkin-Anh model, chemists can favor the formation of the desired syn (erythro) or anti (threo) diastereomer. The presence of a methoxy group, which is electronegative, can further influence the preferred conformation and thus the stereochemical outcome, a consideration accounted for in the polar Felkin-Anh model. youtube.com

This compound is also a known oxidation product of microcystins, where the unique Adda amino acid has a defined stereochemistry of (2S,3S,8S,9S). nih.govdoi.org The oxidation cleaves the molecule to yield this compound (MMPB), and the stereochemistry of the starting material influences the stereochemistry of the resulting MMPB fragment. nih.govdoi.orgresearchgate.net

Analysis of Stereochemical Purity and Racemization Pathways

Determining the stereochemical purity of a sample of this compound is essential for its characterization. This involves quantifying the amount of each stereoisomer present, typically expressed as diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this analysis. nih.gov This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated for individual detection and quantification. sigmaaldrich.com

Common CSPs : Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including those of pharmaceutical interest. sigmaaldrich.comwindows.net Columns can be operated in various modes, including normal phase, reversed phase, or polar organic mode, to achieve optimal separation. sigmaaldrich.com

Racemization Pathways : Racemization is the process by which an enantiomerically pure sample converts into a mixture containing equal amounts of both enantiomers. For this compound, the stereocenter at the C2 position is potentially susceptible to racemization. This carbon is alpha to a carbonyl group, meaning its attached proton is acidic. Under basic or acidic conditions, this proton can be removed to form a planar enol or enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of the original stereochemical information at C2. The stereocenter at C3, not being adjacent to a carbonyl, is generally more stable and less prone to racemization under typical conditions.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 3 Methoxy 4 Phenylbutyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methyl-3-methoxy-4-phenylbutyric acid. Through a suite of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The expected chemical shifts for the protons in this compound are influenced by neighboring functional groups, such as the phenyl ring, the carboxylic acid, and the methoxy (B1213986) group. libretexts.orgucl.ac.uk Protons closer to electronegative atoms or aromatic rings are deshielded and appear at a lower field (higher ppm value). libretexts.org

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The methoxy group protons (OCH₃) would present as a sharp singlet around δ 3.3-3.6 ppm. libretexts.orgpdx.edu The protons on the aliphatic chain (H2, H3, and the CH₂ benzyl (B1604629) group) will have distinct shifts based on their proximity to these groups. The proton on the carbon bearing the methoxy group (H3) would be shifted downfield due to the oxygen's electronegativity. The benzylic protons (H4) are shifted downfield by the adjacent phenyl ring. pdx.edu The methyl group protons (CH₃ at C2) would appear at the highest field, being furthest from the strongly deshielding groups.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | 9.0 - 12.0 | broad singlet |

| Phenyl-H | 7.20 - 7.40 | multiplet |

| H3 (CH-O) | 3.50 - 3.80 | multiplet |

| OCH₃ | 3.30 - 3.60 | singlet |

| H4 (CH₂-Ph) | 2.70 - 3.00 | multiplet |

| H2 (CH-COOH) | 2.50 - 2.80 | multiplet |

Note: Predicted values are based on general chemical shift principles and data for analogous structures. Actual experimental values may vary based on solvent and other conditions. ucl.ac.uksigmaaldrich.com

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. libretexts.org The chemical shifts are spread over a wider range than in ¹H NMR, providing clear resolution for each carbon atom. oregonstate.edu The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (δ 170-180 ppm). libretexts.org Carbons of the aromatic ring typically resonate between δ 125 and 140 ppm. The carbon attached to the methoxy group (C3) and the methoxy carbon itself (OCH₃) appear in the range of δ 50-90 ppm due to the influence of the oxygen atom. libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (COOH) | 170 - 180 |

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl CH | 125 - 130 |

| C3 (CH-O) | 80 - 85 |

| OCH₃ | 55 - 60 |

| C2 (CH-COOH) | 40 - 45 |

| C4 (CH₂-Ph) | 35 - 40 |

Note: Predicted values are based on general chemical shift principles and data for analogous structures. Actual experimental values may vary based on solvent and other conditions. libretexts.orgoregonstate.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the full structure by establishing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between the proton on C2 and the proton on C3, as well as between the proton on C3 and the adjacent benzylic protons on C4. It would also show a correlation between the C2 proton and the protons of its attached methyl group. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.com This technique would definitively link each proton signal from the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the 1D spectra. For example, the singlet at δ ~3.3-3.6 ppm would correlate to the carbon at δ ~55-60 ppm, confirming the OCH₃ group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is vital for connecting the molecular fragments. Key HMBC correlations would include:

The methoxy protons (OCH₃) to the C3 carbon.

The benzylic protons (H4) to the aromatic carbons and to C2 and C3.

The C2-methyl protons to C1, C2, and C3.

The H2 proton to the carbonyl carbon (C1). science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry. For this compound, which has two stereocenters (C2 and C3), NOESY can help distinguish between diastereomers (e.g., erythro and threo). Correlations between the C2-methyl group and the H3 proton, for instance, would provide information about their relative orientation. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, confirming the molecular weight and providing structural information through fragmentation analysis. researchgate.netrsc.org

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound, the molecular formula is C₁₂H₁₆O₃. nih.gov The calculated monoisotopic mass is 208.10994 Da. nih.gov HRMS analysis would aim to detect an ion corresponding to this exact mass (e.g., [M+H]⁺ at m/z 209.1172 or [M-H]⁻ at m/z 207.1027), confirming the molecular formula with high confidence and distinguishing it from other compounds with the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate product ions (fragments). nationalmaglab.orgchemrxiv.org The resulting fragmentation pattern is characteristic of the molecule's structure. The analysis of this compound (often referred to as MMPB in the context of toxin analysis) is frequently performed using MS/MS. researchgate.net

Common fragmentation pathways for protonated or deprotonated this compound would involve the loss of small, stable neutral molecules. unito.it

Table 3: Plausible MS/MS Fragmentation Patterns for this compound (MMPB)

| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| 207 ([M-H]⁻) | CO₂ (44 Da) | 163 | Decarboxylation of the parent ion. |

| 207 ([M-H]⁻) | CH₃OH (32 Da) | 175 | Loss of methanol (B129727). |

| 209 ([M+H]⁺) | H₂O (18 Da) | 191 | Loss of water from the carboxylic acid group. |

| 209 ([M+H]⁺) | H₂O + CO (46 Da) | 163 | Cumulative loss of water and carbon monoxide, common for protonated acids. unito.it |

Note: The specific fragmentation pathways and their relative intensities can vary depending on the ionization mode (positive/negative) and the collision energy used. unito.it

Use of Deuterated Internal Standards in MS

In quantitative mass spectrometry (MS), particularly with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving high accuracy and precision. They help correct for variations in sample preparation, injection volume, and instrument response. For the analysis of this compound (MMPB), isotopically labeled internal standards are preferred because their chemical and physical properties are nearly identical to the analyte, leading to similar behavior during extraction and ionization, but they are distinguishable by their mass-to-charge ratio (m/z).

A commonly used deuterated internal standard for MMPB is erythro-2-methyl-3-(methoxy-d3)-4-phenylbutyric acid (MMPB-d3) . researchgate.netresearchgate.net In this standard, the three hydrogen atoms on the methoxy group's methyl are replaced with deuterium (B1214612) atoms. This mass shift allows for its distinct detection from the non-labeled MMPB.

Research has demonstrated the utility of MMPB-d3 as a surrogate to evaluate recovery rates throughout the analytical process. researchgate.net Its stability under the oxidative conditions often used to generate MMPB from microcystins confirms its suitability as a reliable internal standard. researchgate.net In a typical GC-MS analysis after methylation, the instrument monitors specific ion fragments for both the analyte and the internal standard. For instance, in selected ion monitoring (SIM) mode, the methyl ester of MMPB might be monitored at m/z 223, while the corresponding deuterated standard, MMPB-d3 methyl ester, is monitored at m/z 226. researchgate.net The quantification is then based on the ratio of the peak areas of the analyte to the internal standard. researchgate.net

Another compound, 4-phenylbutyric acid (4-PB), has also been used as an internal standard for MMPB analysis. researchgate.net However, stable isotope-labeled standards like MMPB-d3 are generally considered superior due to their closer chemical resemblance to the analyte.

| Compound | Derivative | Monitored Ion (m/z) | Technique | Source(s) |

| This compound (MMPB) | Methyl ester | 223 | GC/CI-MS | researchgate.net |

| MMPB-d3 (Internal Standard) | Methyl ester | 226 | GC/CI-MS | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its carboxylic acid, ether, and phenyl moieties.

The most prominent features for a carboxylic acid in an IR spectrum are the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations. echemi.comorgchemboulder.com

O–H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the condensed phase, which results in a very broad and strong absorption band for the O-H stretch. orgchemboulder.comspectroscopyonline.com This band is expected to appear in the region of 3300-2500 cm⁻¹, often overlapping with the sharper C-H stretching bands. orgchemboulder.com

C=O Stretch: A strong and sharp absorption due to the carbonyl stretch is characteristic of carboxylic acids and is expected in the range of 1760-1690 cm⁻¹. orgchemboulder.com For saturated aliphatic acids, this peak is typically found around 1730-1700 cm⁻¹. spectroscopyonline.com

C–O Stretch: The spectrum will also contain a band for the C-O single bond stretch, which for carboxylic acids is typically found between 1320-1210 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Other expected absorptions for this compound include:

C-H Stretches: Sharp peaks for aliphatic C-H stretching (from the methyl and methylene (B1212753) groups) will appear just below 3000 cm⁻¹, superimposed on the broad O-H band. spectroscopyonline.com Aromatic C-H stretches from the phenyl group would be observed just above 3000 cm⁻¹.

Ether C-O Stretch: The methoxy group (-OCH₃) will produce a C-O stretching band, typically in the 1150-1085 cm⁻¹ region.

Aromatic C=C Bends: The phenyl group will also give rise to characteristic absorptions in the fingerprint region, including C=C ring stretching bands around 1600-1450 cm⁻¹.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Source(s) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad | orgchemboulder.comspectroscopyonline.com |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp | orgchemboulder.comspectroscopyonline.com |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium to Strong | orgchemboulder.comspectroscopyonline.com |

| Alkyl (CH₃, CH₂, CH) | C-H Stretch | 2960 - 2850 | Medium to Sharp | spectroscopyonline.com |

| Aromatic (Phenyl) | C-H Stretch | 3100 - 3000 | Variable | |

| Aromatic (Phenyl) | C=C Stretch | 1600 - 1450 | Variable | |

| Ether (-OCH₃) | C-O Stretch | 1150 - 1085 | Strong |

X-ray Crystallography for Solid-State Structure Determination (If Applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like this compound, X-ray crystallography could unambiguously establish the relative stereochemistry of the two chiral centers (C2 and C3) and reveal intermolecular interactions, such as hydrogen bonding.

As of the latest search, a published crystal structure for this compound is not available in open crystallographic databases. However, based on the known behavior of carboxylic acids and related structures, certain features can be anticipated. spectroscopyonline.com It is highly probable that the compound would crystallize as a hydrogen-bonded dimer, with two molecules linked via their carboxylic acid groups.

The crystal structures of similar molecules, such as derivatives of butyric acid, have been reported. For example, the structure of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid shows hydrogen-bonded chains formed between the amide and carboxylic acid groups. nih.gov In another example, X-ray analysis was used to determine the absolute configuration of the homochiral forms of 2-phenylbutyramide. nih.gov Should crystals of this compound be obtained, X-ray diffraction would be an invaluable tool for its complete structural characterization.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment

This compound possesses two stereocenters, at the C2 and C3 positions, meaning it can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in studying these chiral molecules and can be used to assign their absolute configuration.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. While the carboxylic acid chromophore itself has a weak electronic transition, methods have been developed to enhance the chiroptical response of chiral carboxylic acids.

One such approach involves the formation of a complex between the chiral acid and a chromophoric sensor. For instance, reacting a chiral carboxylic acid with specific palladium or zinc-porphyrin complexes can induce strong CD signals. nih.govmsu.edunih.gov The sign of the resulting CD spectrum, particularly in exciton-coupled circular dichroism (ECCD), can be correlated to the absolute stereochemistry of the chiral center based on the spatial arrangement of the chromophores. msu.edu This nonempirical method allows for the assignment of absolute configuration by analyzing the observed CD couplet. msu.edu

While specific CD or ORD data for the individual stereoisomers of this compound are not found in the surveyed literature, these established chiroptical sensing methods represent a viable pathway for determining their absolute configurations. researchgate.net The application of these techniques would be essential for distinguishing between the different diastereomers and enantiomers of the compound.

Computational and Theoretical Studies on 2 Methyl 3 Methoxy 4 Phenylbutyric Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a cornerstone for understanding the intrinsic properties of 2-Methyl-3-methoxy-4-phenylbutyric acid. These calculations provide a static, time-independent view of the molecule's preferred structure and electronic distribution.

Geometry Optimization and Conformational Analysis

The initial step in the computational investigation of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. Studies have utilized DFT methods, such as B3LYP and B3PW91, with various basis sets to achieve a high degree of accuracy in predicting bond lengths, bond angles, and dihedral angles.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of this compound has been elucidated through the analysis of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies have calculated these energy levels, providing a quantitative measure of the molecule's electronic characteristics. The distribution of the HOMO and LUMO across the molecular structure also reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties. These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.netepstem.net These calculations provide a predicted NMR spectrum that can be correlated with experimental data to confirm the molecular structure. epstem.netepstem.net

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the peaks in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching and bending of bonds. This allows for the assignment of experimental IR bands to particular functional groups within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) spectrum. These calculations provide the excitation energies and oscillator strengths, which correspond to the wavelength and intensity of absorption bands, offering insights into the molecule's electronic transitions.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Key Predicted Peaks/Regions |

|---|---|

| ¹³C NMR | ~175-180 ppm (C=O), ~125-140 ppm (Aromatic C), ~55-60 ppm (O-CH₃) |

| IR | ~1700-1750 cm⁻¹ (C=O stretch), ~2800-3000 cm⁻¹ (C-H stretch), ~1000-1300 cm⁻¹ (C-O stretch) |

| UV-Vis | ~260 nm (π → π* transition of phenyl group) |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and interactions of this compound in a more realistic, solvated environment.

Conformational Dynamics in Solution

In solution, the conformation of this compound is not static but rather a dynamic equilibrium of different conformers. MD simulations can track the transitions between these conformers over time, revealing the flexibility of the molecule and the timescales of these changes. This provides a more nuanced understanding of the molecule's structure in a liquid phase compared to the gas-phase or crystalline state.

Interaction Potentials with Solvents

The behavior of this compound is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model these interactions, providing detailed information about the solvation shell around the molecule. By calculating the radial distribution functions, it is possible to determine the average distance and coordination number of solvent molecules around specific atoms or functional groups of the solute. This is particularly important for understanding how solvents like water or organic solvents can influence the molecule's conformation and reactivity through hydrogen bonding and other intermolecular forces.

Reaction Pathway Modeling for this compound Formation

The formation of this compound (MMPB) is a critical step in the analytical determination of total microcystins (MCs), a group of potent cyanobacterial hepatotoxins. doi.orgnih.govnih.gov MMPB is generated through the oxidative cleavage of the unique C20 amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), which is a common structural component of all microcystin (B8822318) variants. doi.orgnih.gov The oxidation process effectively breaks down the complex cyclic structure of microcystins into the smaller, quantifiable MMPB molecule. doi.orgnih.gov

While experimental studies have extensively investigated the kinetics of MMPB formation, detailed computational and theoretical modeling of the reaction pathways remains a less explored area in the available scientific literature. Such computational studies are crucial for a fundamental understanding of the reaction mechanisms at a molecular level.

Transition State Analysis

A thorough search of the current scientific literature did not yield specific computational studies on the transition state analysis for the formation of this compound from the oxidation of the Adda moiety. Detailed information regarding the geometries, vibrational frequencies, and energies of the transition states involved in this specific chemical transformation is not publicly available.

For context, computational methods like Density Functional Theory (DFT) are commonly employed to investigate reaction mechanisms and characterize transition states in various chemical reactions. For instance, DFT studies on the permanganate (B83412) oxidation of other organic molecules, such as sulfides and sulfoxides, have proposed mechanisms involving steps like 1,3-dipolar cycloaddition. These studies provide a framework for how the oxidation of the Adda moiety might be modeled, but direct computational evidence for the specific transition states in MMPB formation is lacking.

Energy Profiles of Oxidation Reactions

Comprehensive energy profiles for the oxidation reactions leading to this compound, derived from computational modeling, are not available in the reviewed scientific literature. An energy profile would typically map the potential energy of the system as it progresses from reactants to products, highlighting the energies of all intermediates and transition states along the reaction coordinate.

The table below summarizes the experimentally determined kinetic parameters for the formation of MMPB from the oxidation of MC-LR.

| Parameter | Value | Conditions |

| Reaction Order | Second-order overall (First-order in permanganate, First-order in MC-LR) | Aqueous solution |

| Activation Energy (Ea) | 24.44 kJ/mol | Temperature range of 10-30°C |

| Second-order Rate Constant (k) | 0.66 - 1.35 M⁻¹s⁻¹ | Temperature range of 10-30°C |

This table presents experimentally determined kinetic data for the formation of MMPB from the oxidation of MC-LR. doi.orgnih.gov

Applications of 2 Methyl 3 Methoxy 4 Phenylbutyric Acid in Analytical Methodologies

Development of Analytical Methods for Total Microcystin (B8822318) Quantification Utilizing 2-Methyl-3-methoxy-4-phenylbutyric Acid

The fundamental principle behind using MMPA for total microcystin quantification is a two-step process: first, the oxidation of all microcystin congeners present in a sample to break the Adda side chain and form MMPA, and second, the detection and quantification of the resulting MMPA using sensitive analytical instrumentation. nih.govnih.gov This oxidation can be achieved using various reagents, most commonly a combination of potassium permanganate (B83412) (KMnO₄) and sodium periodate (B1199274) (NaIO₄) in a process known as Lemieux-von Rudloff oxidation, or by using ozone (O₃). nih.govnih.govnih.gov The resulting MMPA concentration is stoichiometrically related to the total molar concentration of the initial microcystins. This congener-independent measurement provides a comprehensive assessment of the total toxic potential of a sample, which is a critical parameter for water quality and public health monitoring. nih.govrsc.org

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of MMPA. tandfonline.com This method requires the conversion of the polar carboxylic acid group of MMPA into a more volatile ester form through a process called derivatization. rsc.org Typically, MMPA is methylated to form its methyl ester prior to GC-MS analysis. tandfonline.comcapes.gov.br

Researchers have developed and optimized GC-MS methods for total microcystin analysis in various samples. One study detailed a method involving the oxidation of microcystins with ozone at room temperature to produce MMPA, followed by derivatization with methylchloroformate (MCF). nih.govresearchgate.net This method demonstrated high sensitivity with a detection limit of 0.34 µg L⁻¹. nih.gov Another approach used permanganate/periodate oxidation followed by derivatization and was able to determine the methyl ester of MMPA in the picomole range. tandfonline.com The use of chemical ionization (CI) in GC-MS can provide high sensitivity, with one method reporting a detection limit of 0.1 ng for methyl MMPB. capes.gov.br These GC-MS based methods are valued for their high specificity and sensitivity, providing reliable quantification of total microcystins in environmental samples. rsc.org

Table 1: GC-MS Based Methods for Total Microcystin (MC) Quantification via MMPA

| Oxidation Method | Derivatization Reagent | Detection Limit | Key Findings | Reference |

|---|---|---|---|---|

| Ozonolysis | Methylchloroformate (MCF) | 0.34 μg L⁻¹ | Ozonation is an effective and rapid method for transforming MCs to MMPA at ambient temperature. | nih.gov |

| Permanganate/Periodate | Not specified (Methylation) | pmol range | Demonstrated micro-determination of total MC content in toxic cyanobacteria waterblooms. | tandfonline.com |

| Permanganate/Periodate | Methylchloroformate (MCF) | 0.56 μg L⁻¹ | Proved to be a highly sensitive and convenient technique for quantifying total MCs in water samples. | rsc.org |

| Not specified | Not specified (Methylation) | 0.1 ng (0.43 pmol) | Utilized GC with chemical ionization mass spectrometry (GC/CI-MS) for enhanced sensitivity. | capes.gov.br |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently one of the most widely used techniques for the quantification of MMPA. researchgate.net A significant advantage of LC-MS/MS is that it can often directly analyze the MMPA molecule in the post-oxidation solution without the need for derivatization, simplifying sample preparation. nih.gov

The LC-MS/MS method for total microcystins measures the MMPA produced from the chemical cleavage of the Adda group. epa.gov This approach is suitable for both raw and finished water and is highly sensitive, with some methods reporting a limit of quantification (LOQ) as low as 0.1 µg/L. researchgate.netepa.gov The method's reliability is demonstrated by a significant correlation (r = 0.80) between total microcystin concentrations determined via the MMPA method and those from conventional LC-MS/MS analysis of individual variants. researchgate.net It serves as a valuable tool to confirm results from other screening methods like ELISA and can account for total microcystins that might be missed by targeted individual variant analysis. nih.gov Researchers have continually worked to improve the method, focusing on optimizing the oxidation process to achieve consistent and high recovery rates of MMPA. researchgate.net

Table 2: LC-MS/MS Based Methods for Total Microcystin (MC) Quantification via MMPA

| Method Focus | Limit of Quantification (LOQ) | Recovery | Key Findings | Reference |

|---|---|---|---|---|

| Method Improvement and Sample Applications | 0.1 µg/L | Average 101% | Optimized oxidation achieved consistent recovery; good correlation with conventional LC-MS/MS. | researchgate.net |

| Confirmation of ELISA and HPLC data | 0.05 µg/L (MDL) | Not specified | The MMPB technique is a simple and valuable approach to confirm ELISA data. | nih.gov |

| Analysis in Water and Sediment | Not specified | ~35% (stable yield) | Developed a method with improved oxidation reagent for both water and sediment samples. | researchgate.net |

| Condensed Phase Membrane Introduction MS (CP-MIMS) | Not specified | Good agreement with LC-MS/MS | A rapid method with a simple workflow and online sample clean-up. | rsc.org |

A more recent and high-throughput analytical approach involves Laser Diode Thermal Desorption-Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (LDTD-APCI-MS/MS). nih.gov This technique offers an ultra-fast analysis time of less than 15 seconds per sample, making it a cost-efficient alternative for the rapid screening and quantification of total microcystins. nih.gov

In this method, water samples undergo Lemieux oxidation to convert all microcystin variants to MMPA. nih.gov The resulting solution is then analyzed directly by LDTD-APCI-MS/MS without any derivatization step. nih.gov The method has been successfully applied to environmental water matrices and fish tissue. nih.govnih.gov For water samples, the limits of detection and quantification were reported as 0.2 µg L⁻¹ and 0.9 µg L⁻¹, respectively, which are comparable to the World Health Organization (WHO) guideline value for microcystin-LR in drinking water. nih.gov When applied to fish tissue, the method demonstrated detection and quantification limits of 2.7 and 8.2 µg kg⁻¹, respectively, allowing for the analysis of both free and covalently bound microcystins. nih.gov The LDTD-APCI-MS/MS interface has proven to be a robust and reliable tool for the detection and quantification of total microcystins in complex environmental and biological samples. nih.gov

For analytical techniques that require it, such as GC-MS, the optimization of derivatization is critical for achieving high sensitivity and accuracy. The goal is to convert the polar MMPA into a volatile and thermally stable derivative. rsc.org Methylation, the process of adding a methyl group to the carboxylic acid function of MMPA, is a common derivatization strategy. tandfonline.com

Researchers have investigated various derivatizing reagents to optimize this step. Methylchloroformate (MCF) has been successfully used as a derivatizing reagent for MMPA prior to GC-MS analysis. rsc.orgnih.govresearchgate.net The optimization of the esterification process, including reaction time and temperature, is crucial for ensuring a complete and reproducible reaction. rsc.orgnih.gov Beyond GC-MS, derivatization can also be used to enhance detection in high-performance liquid chromatography (HPLC). One study demonstrated the use of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) as a fluorescent labeling reagent for MMPA. tandfonline.com This allowed for highly sensitive detection in the femtomole (fmol) range using an HPLC system with a fluorescence monitor, showcasing how derivatization can be tailored to different analytical platforms to maximize sensitivity. tandfonline.com The derivatization of the primary or secondary amines of the amino acid residues within the microcystin structure itself is considered unlikely to occur under standard conditions used for smaller molecules, ensuring that the derivatization step specifically targets the intended analyte, such as MMPA after oxidation. nih.gov

Use of this compound as an Internal Standard in Quantitative Analysis

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. epa.gov While this compound (MMPA) is the target analyte in total microcystin analysis, its isotopically labeled analogue, erythro-2-methyl-3-(methoxy-d₃)-4-phenylbutyric acid (MMPB-d₃), serves as an ideal internal standard. researchgate.netnih.govcapes.gov.br

MMPB-d₃ has a chemical structure nearly identical to the native MMPA, but with a slightly higher mass due to the deuterium (B1214612) atoms. This ensures that it behaves in the same way as the analyte throughout the entire analytical process, including extraction, derivatization (if applicable), and ionization in the mass spectrometer. capes.gov.br However, because of its higher mass, the mass spectrometer can distinguish it from the native MMPA. capes.gov.br The use of an isotopically labeled internal standard is considered the gold standard for quantitative mass spectrometry as it provides the most accurate correction for matrix effects and procedural losses. isotope.com

In the absence of an isotopically labeled standard, which can be expensive and difficult to obtain, other compounds with similar chemical properties are used as internal standards. nih.gov For the analysis of MMPA, 4-phenylbutyric acid (4-PB) has been employed as an internal standard in several methods, including LC-MS/MS and LDTD-APCI-MS/MS. researchgate.netepa.govnih.gov

To ensure that an analytical method produces reliable and accurate results, it must undergo a thorough validation process. Method validation for the quantification of MMPA involves assessing several key parameters, including selectivity, linearity, sensitivity, accuracy, precision, and recovery. nih.gov

Linearity: The method must demonstrate a linear relationship between the instrument response and the concentration of the analyte over a specified range. For MMPA analysis, methods have shown excellent linearity (R² > 0.999) over several orders of magnitude. nih.govrsc.org

Sensitivity: This is typically defined by the method detection limit (MDL) and the limit of quantification (LOQ). For total microcystin analysis via MMPA, reported MDLs and LOQs are in the low µg L⁻¹ range, which is sufficient for regulatory monitoring. nih.govnih.govnih.govnih.gov

Accuracy and Precision: Accuracy refers to how close a measured value is to the true value, often assessed by analyzing certified reference materials or spiked samples. Precision measures the reproducibility of the results, typically expressed as the relative standard deviation (RSD) of replicate measurements. For MMPA methods, accuracy and interday/intraday variation coefficients are generally below 15%. nih.gov

Recovery: This parameter evaluates the efficiency of the extraction and oxidation process. Studies have reported digestion/oxidation recoveries ranging from 70% to 75% and solid-phase extraction recoveries from 86% to 103%. nih.gov Some optimized oxidation procedures report an average recovery of 101%. researchgate.net

Table 3: Summary of Method Validation Parameters for MMPA Analysis

| Analytical Method | LOD / LOQ | Linearity (R²) | Accuracy/Recovery | Precision (%RSD) | Reference |

|---|---|---|---|---|---|

| LDTD-APCI-MS/MS (Water) | 0.2 / 0.9 µg L⁻¹ | >0.999 | 91% Recovery (Matrix Effect) | <15% | nih.gov |

| LDTD-APCI-HRMS (Fish Tissue) | 2.7 / 8.2 µg kg⁻¹ | Not specified | 70-75% (Digestion/Oxidation) | Not specified | nih.gov |

| GC-MS (Water) | 0.34 µg L⁻¹ (LOD) | Wide linear range | Not specified | Not specified | nih.gov |

| LC-MS/MS (Water) | 0.1 µg/L (LOQ) | Not specified | 101% Average Recovery | Not specified | researchgate.net |

| GC/CI-MS (Water) | 0.1 ng (Detection Limit) | Not specified | Not specified | Not specified | capes.gov.br |

Assessment of Analytical Recovery and Reproducibility

The reliability of analytical methods quantifying this compound (MMPB), often as a proxy for total microcystin content, is heavily dependent on achieving high recovery rates and consistent reproducibility. Research has focused on optimizing the entire analytical process, from the initial oxidation of microcystins to MMPB through to its final detection.

One approach involves the use of a deuterated surrogate, MMPB-d3, to accurately assess recovery throughout the sample preparation and analysis workflow. Studies optimizing the oxidation process have demonstrated the ability to achieve consistent and high recovery rates, with an average recovery of 101%, ensuring the reliable conversion of microcystins to MMPB for accurate quantification. researchgate.net The stability of MMPB-d3 under oxidative conditions makes it a superior choice for an internal standard compared to other compounds like 4-phenylbutyric acid. researchgate.net

Different analytical techniques have been validated to establish their accuracy and precision. A gas chromatography-mass spectrometry (GC-MS) based method demonstrated an accuracy, or recovery, in the range of 80% to 120%. jeom.org The same method showed high reproducibility with a precision, measured as relative standard deviation (RSD), of less than 15%. jeom.org Another study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported a precision of 16.7% RSD and an accuracy (bias) of +6.7%. researchgate.net

Table 1: Performance Metrics of Analytical Methods for MMPB Quantification

| Parameter | Methodology | Value | Source |

|---|---|---|---|

| Average Recovery | Oxidation Optimization with MMPB-d3 Surrogate | 101% | researchgate.net |

| Accuracy (Recovery) | GC-MS | 80% - 120% | jeom.org |

| Precision (RSD) | GC-MS | < 15% | jeom.org |

| Precision (RSD) | LC-MS/MS | 16.7% | researchgate.net |

| Accuracy (Bias) | LC-MS/MS | +6.7% | researchgate.net |

Matrix Effects and Interferences in this compound Analysis

The analysis of MMPB is often performed in complex matrices, such as post-oxidation solutions derived from environmental or biological samples. researchgate.netrsc.org These complex matrices can introduce significant interferences and matrix effects, which can suppress or enhance the instrument's response to the analyte, leading to inaccurate quantification.

A common strategy to overcome these challenges is the use of the standard addition method. bohrium.com This technique involves adding known amounts of the MMPB standard to the sample, allowing for the quantification of the analyte in the presence of matrix components that would otherwise interfere with the measurement. bohrium.com

Another powerful tool for mitigating matrix effects is the use of a stable isotope-labeled internal standard, such as erythro-2-methyl-3-(methoxy-d3)-4-phenylbutyric acid (MMPB-d3). capes.gov.br This surrogate behaves almost identically to the target analyte (MMPB) during extraction, derivatization, and ionization, but is distinguishable by its mass. researchgate.netcapes.gov.br By comparing the signal of the analyte to the internal standard, variations in signal intensity caused by matrix effects can be effectively normalized. researchgate.net

Furthermore, advancements in analytical instrumentation can provide online sample clean-up to reduce matrix complexity. For instance, Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) utilizes a polydimethylsiloxane (B3030410) (PDMS) membrane that selectively allows the analyte to pass into the mass spectrometer while blocking many interfering matrix components. bohrium.com

Environmental and Research Applications of this compound Analysis

The analysis of MMPB serves as a cornerstone for determining the total concentration of microcystins (MCs), a class of potent hepatotoxins produced by cyanobacteria, in various environmental compartments. rsc.orgbohrium.com Since nearly all of the more than 200 microcystin variants produce MMPB upon oxidation, this approach offers a practical and economical advantage by eliminating the need for numerous individual microcystin standards. researchgate.netresearchgate.net

Quantification in Water Samples

Several robust methods have been developed for the quantification of total microcystins in water via the analysis of MMPB. One such method involves the oxidation of microcystins with potassium permanganate, followed by extraction, derivatization, and detection by GC-MS. jeom.org This method has been validated with a method detection limit (MDL) of 0.101 μg/L and a linear range of 0.2-10.0 μg/L. jeom.org

An alternative approach utilizes ozone oxidation at room temperature to convert microcystins to MMPB, followed by methylation and GC-MS analysis. nih.govrsc.org This green and rapid method demonstrates high sensitivity with a detection limit of 0.34 μg/L and has been successfully applied to environmental water samples. nih.govrsc.org The use of online analysis techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) has also proven effective for the direct quantification of MMPB in aqueous solutions. bohrium.com

Table 2: Analytical Methods for MMPB Quantification in Water Samples

| Analytical Technique | Oxidation Method | Detection Limit (μg/L) | Source |

|---|---|---|---|

| GC-MS | Potassium Permanganate | 0.101 | jeom.org |

| GC-MS | Ozone | 0.34 | nih.govrsc.org |

| CP-MIMS-MS/MS | Lemieux Oxidation | Relevant to regulatory levels | rsc.orgbohrium.com |

| GC/CI-MS | Not specified | 0.1 ng (absolute) | capes.gov.br |

Determination in Sediment Matrices

The contamination of sediments with microcystins is a significant environmental concern. A sensitive method for determining total microcystins in sediment has been developed based on the MMPB method. researchgate.net This technique is crucial because microcystins can bind to sediment matrices, making them difficult to extract completely using conventional solvent-based methods. researchgate.netresearchgate.net The MMPB method, by contrast, can quantify total microcystins without requiring solvent extraction. researchgate.net The methodology utilizes an improved oxidation reagent, consisting of sodium periodate (NaIO4) and potassium permanganate (KMnO4) at an approximate pH of 9, which results in a stable MMPB yield of around 35% for sediment samples. researchgate.net

Detection in Biological Samples (Non-Clinical Context)

The analysis of MMPB is a valuable tool for quantifying total microcystin accumulation in biological tissues, which can include both free and protein-bound toxins. researchgate.netrsc.org This is particularly relevant for monitoring toxin levels in aquatic organisms.

A study using LC-MS/MS successfully quantified total microcystins in the tissues of Rainbow Trout (Oncorhynchus mykiss) by measuring the MMPB produced after oxidation. researchgate.net The method was sensitive enough to detect low levels of contamination in the fish fillet and higher concentrations in the liver, demonstrating its applicability for assessing toxin bioaccumulation. researchgate.net No microcystins were detected in the pre-exposure fish, validating the method's specificity. researchgate.net In addition to animal tissues, MMPB-based methods have been applied to the analysis of algal reference materials and cyanobacterial suspensions to determine their total microcystin content. rsc.orgbohrium.com

Table 3: MMPB-Derived Microcystin Levels in Exposed Rainbow Trout Tissues

| Sample Type | Condition | Concentration (ng g⁻¹) | Source |

|---|---|---|---|

| Liver | Pre-exposure | Not Detected | researchgate.net |

| Fillet | Pre-exposure | Not Detected | researchgate.net |

| Fillet | Exposed | 65.0 | researchgate.net |

| Liver | Exposed | 696 | researchgate.net |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes to Enantiopure 2-Methyl-3-methoxy-4-phenylbutyric Acid

The de novo chemical synthesis of MMPB, particularly in its enantiomerically pure forms (e.g., erythro- and threo-isomers), remains a largely unexplored field. spectrumchemical.comnih.gov Current research predominantly focuses on its generation via the degradation of microcystins for analytical purposes, rather than building the molecule from basic precursors.

Future research should focus on developing stereoselective synthetic strategies. Methodologies applied to structurally similar chiral molecules, such as the asymmetric hydrogenation of keto-esters using catalysts like Ruthenium-BINAP complexes, could provide a foundational approach. internationaljournalssrg.org The development of such routes is crucial for several reasons:

Availability of Standards: It would ensure a reliable supply of pure enantiomeric standards (e.g., erythro-3-Methoxy-2-methyl-4-phenylbutyric Acid), which are essential for calibrating analytical instrumentation and for toxicological studies to determine if one stereoisomer has more biological activity than others. spectrumchemical.com

Methodological Control: Synthetic standards are free from potential co-contaminants that might arise from the complex matrix of oxidized natural samples.

Structural Exploration: A robust synthetic platform would enable the creation of various stereoisomers, allowing for a more profound investigation into how stereochemistry affects analytical detection and biological interactions.

A dedicated effort to design and optimize an asymmetric synthesis for MMPB would represent a significant advancement, moving beyond reliance on degradation-derived materials.

Advanced Analytical Techniques for Enhanced Sensitivity and Specificity in this compound Detection

The quantification of MMPB is a surrogate measure for the total concentration of microcystins (both free and protein-bound) in a sample. researchgate.netresearchgate.net While current methods are effective, there is ongoing potential for improvement in speed, sensitivity, and applicability.

Several advanced techniques have been developed, each with distinct characteristics. Gas chromatography-mass spectrometry (GC-MS) has been used, often requiring derivatization of MMPB to its more volatile methyl ester form. mdpi.comresearchgate.net More commonly, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is employed. nih.gov A key area of innovation involves minimizing sample preparation. One such advancement is the use of online condensed phase membrane introduction mass spectrometry (CP-MIMS-MS/MS), which allows for the direct analysis of MMPB from complex post-oxidation solutions without extensive cleanup. researchgate.net

Future research should aim to push the boundaries of detection and efficiency further. This includes the development of field-portable sensors for real-time monitoring and the refinement of high-throughput methods that can process a large number of samples with minimal manual intervention.

| Technique | Key Features | Reported Detection Limit (LOD) | Primary Application Context | Reference |

|---|---|---|---|---|

| GC-MS (with derivatization) | Requires esterification to methyl-MMPB for volatility. Monitors specific mass fragments (e.g., m/z 223). | 0.1 ng (0.43 pmol) on-instrument | Determination of total MCs in water and sediment. | researchgate.net |